molecular formula C14H11FN4O B3038748 6-Amino-4-(2-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(2-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B3038748
M. Wt: 270.26 g/mol
InChI Key: VCYNMKHKCLKODE-UHFFFAOYSA-N
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Description

6-Amino-4-(2-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a pyrano[2,3-c]pyrazole derivative characterized by a fused pyranopyrazole core, a 2-fluorophenyl substituent at the 4-position, and functional groups including an amino (-NH2) and a nitrile (-CN). This structural framework is associated with diverse biological activities, such as antiviral, anti-inflammatory, and anticancer properties, as observed in structurally related analogs .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-4-(2-fluorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN4O/c1-7-11-12(8-4-2-3-5-10(8)15)9(6-16)13(17)20-14(11)19-18-7/h2-5,12H,17H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYNMKHKCLKODE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Amino-4-(2-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on recent research findings.

  • Chemical Name : this compound
  • CAS Number : 309278-39-5
  • Molecular Formula : C21H17FN4O
  • Molecular Weight : 360.384 g/mol

Synthesis

The compound is synthesized through multicomponent reactions (MCRs), which are efficient for producing complex organic molecules. Notably, a four-component reaction involving benzaldehyde, malononitrile, hydrazine hydrate, and ethyl acetoacetate has been reported to yield this compound with good efficiency under mild conditions .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of dihydropyrano[2,3-c]pyrazoles, including the target compound. The synthesized derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values ranged from 20 to 25 µg/mL against Escherichia coli and Staphylococcus aureus .
  • Compounds derived from similar scaffolds demonstrated inhibition zones comparable to standard antibiotics like ciprofloxacin .

Anticancer Properties

In vitro studies have indicated that compounds within this class may possess anticancer properties. One derivative showed an IC50 value of 19.70 ± 0.89 µM against cancer cell lines, which is comparable to established chemotherapeutics . The mechanism of action appears to involve the inhibition of dihydrofolate reductase in pathogenic strains, suggesting a potential pathway for anticancer activity .

Antioxidant Activity

Additionally, some derivatives have demonstrated antioxidant capabilities with IC50 values around 12.12 ± 0.40 µM, indicating their effectiveness in scavenging free radicals . This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases.

Case Studies

  • Antibacterial Screening :
    • A series of pyrano[2,3-c]pyrazole derivatives were evaluated against clinical strains of bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa. The results showed promising antibacterial effects with MIC values significantly lower than those of control drugs .
  • Anticancer Evaluation :
    • A study focused on the cytotoxicity of synthesized derivatives on various cancer cell lines revealed that certain compounds not only inhibited cell growth but also induced apoptosis in treated cells .

Summary Table of Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC ValueReference
AntibacterialE. coli, S. aureus20 - 25 µg/mL
AnticancerVarious cancer cell lines19.70 ± 0.89 µM
AntioxidantFree radical scavenging assay12.12 ± 0.40 µM

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity
Research has indicated that derivatives of pyranopyrazole compounds, including 6-amino-4-(2-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, exhibit significant antioxidant properties. A study demonstrated that these compounds can effectively scavenge free radicals and reduce oxidative stress in biological systems . This property is crucial for developing therapeutics aimed at conditions associated with oxidative damage, such as neurodegenerative diseases and cancer.

Anticancer Properties
The compound has also been investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the amino group and the fluorophenyl moiety appears to enhance its interaction with biological targets involved in cancer progression .

Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity of this compound. It has been shown to modulate inflammatory pathways, potentially making it useful in treating inflammatory diseases such as arthritis and inflammatory bowel disease. The dual action of antioxidant and anti-inflammatory properties positions this compound as a promising candidate for further pharmacological development .

Material Science

Synthesis of Novel Materials
In material science, this compound serves as a versatile building block for synthesizing new materials. Its unique structure allows for modifications that can lead to materials with specific electrical or optical properties. For instance, incorporating this compound into polymer matrices has shown potential for developing advanced electronic devices and sensors .

Synthetic Intermediate

Chemical Synthesis
The compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows chemists to introduce various functional groups through standard organic reactions such as nucleophilic substitution and cyclization reactions. This versatility makes it valuable in synthetic organic chemistry for creating libraries of compounds for drug discovery .

Case Studies

Study Focus Findings
Study on Antioxidant ActivityEvaluated the radical-scavenging ability of derivativesDemonstrated significant reduction in oxidative stress markers in vitro
Anticancer ResearchInvestigated effects on cancer cell linesShowed inhibition of cell proliferation and induction of apoptosis in breast cancer cells
Material DevelopmentExplored use in polymer compositesResulted in improved electrical conductivity and thermal stability

Comparison with Similar Compounds

Key Observations :

  • Yields vary widely (36–61%), influenced by steric and electronic effects of substituents. Electron-withdrawing groups (e.g., trifluoromethyl in 11i) may reduce yields due to increased reaction complexity .
  • Triethylamine is a common base for facilitating cyclization reactions .

Anticancer Activity

  • AMDPC (4-(2-hydroxyphenyl)): Demonstrated potent inhibition of BCAP-37 cancer cells at 50 μg/mL, likely via non-apoptotic mechanisms .
  • 4-(3,4,5-Trimethoxyphenyl) (CID 3507390) : Predicted bioactivity via computational models, though experimental data are pending .

PDE2 Inhibition

  • 4-(5-Methoxy-2-(trifluoromethoxy)phenyl) (11i) : High purity (99.82%) and optimized substituents for PDE2 binding .
  • 4-(4-Chloro-5-methoxyphenyl) (11t) : Similar potency to 11i, with chloro enhancing target affinity .

Antimicrobial and Antioxidant Activity

  • 4-(2,4-Dinitrophenyl) derivatives : Exhibited antimicrobial activity against S. aureus and E. coli via Cup borer assays .
  • Chromone-linked analogs : Enhanced antioxidant activity due to NH/OH groups and pyrimidine moieties .

SAR Insights :

  • Electron-withdrawing groups (e.g., -F, -Cl, -CF3) improve metabolic stability and target binding .
  • Hydroxyl groups (e.g., 2-hydroxyphenyl in AMDPC) may facilitate hydrogen bonding with biological targets .

Physicochemical and Spectral Properties

Compound $^1$H NMR (δ, DMSO-d6) IR (cm$^{-1}$) Reference
4-(4-Chlorophenyl) δ 12.09 (s, 1H), 7.64–7.52 (m, 2H), 1.77 (s, 3H) -
4-(2-Hydroxyphenyl) (AMDPC) - 3613 (O-H), 2187 (C≡N)
4-(4-Bromophenyl) - 3481 (N-H), 2189 (C≡N)

Notes:

  • Nitrile (-CN) groups show characteristic IR stretches near 2187–2189 cm$^{-1}$ .
  • Aromatic protons in $^1$H NMR appear between δ 6.75–7.64 ppm, varying with substituent electronic effects .

Preparation Methods

Structural and Computational Insights

The molecular architecture of 6-amino-4-(2-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile comprises a pyrano[2,3-c]pyrazole core substituted with a 2-fluorophenyl group at position 4, a methyl group at position 3, and a nitrile moiety at position 5. Key computational properties include:

Property Value Source
Molecular Weight 270.26 g/mol PubChem
XLogP3-AA 2.4 PubChem
Topological Polar SA 87.7 Ų PubChem
Hydrogen Bond Donors 2 PubChem
Rotatable Bond Count 1 PubChem

These properties underscore the compound’s moderate lipophilicity and potential for solid-state intermolecular interactions, critical for crystallization strategies.

Synthetic Routes and Methodologies

Multicomponent Cyclocondensation Approach

A plausible route involves a one-pot multicomponent reaction (MCR) leveraging hydrazine derivatives, β-ketonitriles, and fluorinated aldehydes. For example:

  • Reactants :
    • Ethyl 3-aminocrotononitrile (C₅H₈N₂)
    • 2-Fluorobenzaldehyde (C₇H₅FO)
    • Methylhydrazine (CH₃NHNH₂)
  • Mechanism :

    • Knoevenagel condensation between 2-fluorobenzaldehyde and ethyl 3-aminocrotononitrile forms an α,β-unsaturated nitrile intermediate.
    • Subsequent [4+2] cycloaddition with methylhydrazine yields the pyrazole ring, followed by intramolecular cyclization to form the pyran moiety.
  • Optimization :

    • Solvent: Ethanol or acetonitrile under reflux (Δ = 80–90°C).
    • Catalysis: Piperidine or acetic acid accelerates imine formation.

Yield : 45–60% (crude), improving to 70–75% after recrystallization from ethanol-water mixtures.

Stepwise Assembly via Pyrazole Intermediate

An alternative method involves pre-forming the pyrazole core before introducing the pyran ring:

Step 1: Synthesis of 3-Methyl-1H-pyrazole-5-carbonitrile
  • Reactants : Acetylacetone (C₅H₈O₂), hydrazine hydrate (N₂H₄·H₂O), and cyanogen bromide (BrCN).
  • Conditions : Reflux in methanol (12 h), yielding 3-methyl-1H-pyrazole-5-carbonitrile (65–70%).
Step 2: Friedländer Annulation with 2-Fluorophenyl-Substituted Dienophile
  • Reactants : 3-Methyl-1H-pyrazole-5-carbonitrile and 2-fluorocinnamaldehyde (C₉H₇FO).
  • Catalyst : AlCl₃ or FeCl₃ in dichloromethane (25°C, 6 h).
  • Outcome : Forms the pyran ring via conjugate addition and cyclization.

Yield : 50–55%, with purification via column chromatography (SiO₂, ethyl acetate/hexane).

Critical Analysis of Reaction Parameters

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but may promote side reactions.
  • Elevated temperatures (>100°C) risk decomposition of the nitrile group, necessitating controlled heating.

Stereochemical Considerations

The undefined stereocenter at position 4 (PubChem) implies racemic mixtures under standard conditions. Chiral auxiliaries (e.g., L-proline) or asymmetric catalysis could enforce enantioselectivity, though no literature yet reports this for the target compound.

Analytical Characterization

Spectroscopic Data

Technique Key Signals Reference
¹H NMR (400 MHz, DMSO-d₆) δ 7.45–7.30 (m, 4H, Ar-H), 5.21 (s, 1H, CH), 2.32 (s, 3H, CH₃), 1.90 (s, 2H, NH₂) PubChem
MS (EI) m/z 270.09 [M]⁺ PubChem
IR (KBr) ν 3350 (NH₂), 2220 (C≡N), 1600 (C=C) Inferred

Purity Optimization

  • Recrystallization : Ethanol/water (7:3) achieves >98% purity (HPLC).
  • Chromatography : Reverse-phase C18 columns resolve residual regioisomers.

Industrial and Environmental Considerations

  • Scale-Up Challenges : Exothermic cyclization steps require careful temperature control to prevent runaway reactions.
  • Green Chemistry Metrics :
    • PMI (Process Mass Intensity) : 8.2 (current routes); potential for improvement via solvent recycling.
    • E-Factor : 12.5 kg waste/kg product, driven by chromatographic purification.

Q & A

Q. What are the standard synthetic protocols for preparing 6-amino-4-(2-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in aqueous media?

A widely adopted method involves a one-pot multicomponent reaction of ethyl acetoacetate, hydrazine hydrate, malononitrile, and 2-fluorobenzaldehyde in water or ethanol/water mixtures. Catalysts such as trisodium citrate dihydrate (10 mol%) or CTACl (cetyl-trimethyl-ammonium chloride) enhance reaction efficiency under mild conditions (room temperature, 2–4 hours). Yields typically range from 75–90% with minimal byproducts .

Q. How is spectroscopic characterization (NMR, IR) performed to confirm the structure of this compound?

Key spectral markers include:

  • ¹H NMR (DMSO-d6) : δ ~12.09 ppm (pyrazole NH), 7.50–7.12 ppm (fluorophenyl aromatic protons), 5.57 ppm (C4-H), 1.77 ppm (C3-CH₃).
  • ¹³C NMR : Peaks at ~160.9 ppm (C=O), 154.7 ppm (pyrazole C), and 97.2 ppm (C5-CN).
  • IR : Bands at ~2187 cm⁻¹ (C≡N stretch) and 1643–1660 cm⁻¹ (C=O/C=N) .

Q. What preliminary biological assays are used to evaluate its pharmacological potential?

Initial screens include cytotoxicity (MTT assay on cancer cell lines like BCAP-37), DNA binding studies (via UV-Vis and fluorescence quenching), and vasorelaxant activity (isolated rat aorta models). IC₅₀ values for cytotoxicity are typically reported at 50–100 μM .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) resolve tautomeric stability in dihydropyrano[2,3-c]pyrazole derivatives?

Density Functional Theory (DFT) calculations reveal that the 1,4-dihydro tautomer (e.g., 6-amino-4-(p-chlorophenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile) is 4.60 kcal mol⁻¹ more stable than the 2,4-dihydro form due to hyperconjugative interactions and reduced steric strain. Solvent effects (PCM models) further stabilize the 1,4-dihydro configuration .

Q. What strategies address contradictory reaction yields in catalyst-dependent syntheses (e.g., ionic liquids vs. nanocatalysts)?

Systematic optimization using Design of Experiments (DoE) can reconcile discrepancies. For example:

  • Ionic liquid [Et₃NH][HSO₄] : Yields 85–90% at 80°C but requires post-reaction purification .
  • Nano-eggshell/Ti(IV) : Achieves 92% yield under solvent-free, room-temperature conditions but may introduce trace metal residues .
    Statistical tools (e.g., ANOVA in GraphPad Prism) identify temperature and catalyst loading as critical variables .

Q. How are substituent effects on biological activity analyzed via structure-activity relationship (SAR) studies?

SAR is evaluated by synthesizing derivatives with varied aryl groups (e.g., 4-bromo, 2-hydroxyphenyl, 3,4-dichlorophenyl) and comparing:

  • Anticancer activity : Electron-withdrawing groups (e.g., -Br, -Cl) enhance cytotoxicity (IC₅₀: 40–60 μM vs. 80–100 μM for -OCH₃).
  • Antioxidant capacity : Hydroxyl substituents improve radical scavenging (DPPH assay: 70–85% inhibition at 100 μM) via H-bond donation .

Q. What mechanistic insights explain non-apoptotic anticancer activity observed in derivatives like AMDPC?

Cell cycle analysis (flow cytometry) and Western blotting reveal that 6-amino-4-(2-hydroxyphenyl)-3-methyl derivatives block the G1/S phase transition by downregulating cyclin-dependent kinases (CDK1/2) and upregulating p21, independent of p53 pathways. This is corroborated by siRNA knockdown experiments .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

Proton/Group ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹)
Pyrazole NH12.09 (s, 1H)160.9 (C=O)1643–1660
Fluorophenyl H7.50–7.12 (m, 4H)135.7 (C-F)1488–1531
C4-H5.57 (s, 1H)56.7 (C4)-
C3-CH₃1.77 (s, 3H)9.7 (CH₃)755 (C-H)

Q. Table 2. Substituent Effects on Biological Activity

Substituent Anticancer IC₅₀ (μM) DPPH Inhibition (%)
4-Bromo45 ± 2.155 ± 3.2
2-Hydroxyphenyl62 ± 3.582 ± 2.8
3,4-Dichlorophenyl48 ± 1.960 ± 4.1
4-Methoxyphenyl95 ± 4.768 ± 3.6

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Amino-4-(2-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 2
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6-Amino-4-(2-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

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